molecular formula C14H15N3O3S B14305432 4-Dimethylaminoazobenzene-3-sulfonic acid CAS No. 125165-72-2

4-Dimethylaminoazobenzene-3-sulfonic acid

Cat. No.: B14305432
CAS No.: 125165-72-2
M. Wt: 305.35 g/mol
InChI Key: OQZRLRCMRRMUBR-UHFFFAOYSA-N
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Description

4-Dimethylaminoazobenzene-3-sulfonic acid, also known as Methyl Orange, is an organic compound with the molecular formula C₁₄H₁₄N₃NaO₃S. It is widely used as a pH indicator in various chemical processes. The compound appears as an orange powder and is known for its vibrant color changes in different pH environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylaminoazobenzene-3-sulfonic acid typically involves the diazotization of 4-dimethylaminobenzenesulfonic acid followed by coupling with aniline. The reaction conditions include maintaining a low temperature to ensure the stability of the diazonium salt and using acidic conditions to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminoazobenzene-3-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Dimethylaminoazobenzene-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator in titrations and other analytical procedures.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Dimethylaminoazobenzene-3-sulfonic acid as a pH indicator involves the protonation and deprotonation of the sulfonic acid group. This protonation state change leads to a shift in the compound’s color, which is used to determine the pH of a solution. The molecular targets include the hydrogen ions in the solution, and the pathways involve the reversible binding of these ions to the sulfonic acid group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylaminoazobenzene-3-sulfonic acid is unique due to its specific color change range, making it particularly useful in certain pH ranges where other indicators may not be as effective. Its stability and ease of use also contribute to its widespread application in various fields .

Properties

CAS No.

125165-72-2

Molecular Formula

C14H15N3O3S

Molecular Weight

305.35 g/mol

IUPAC Name

5-(dimethylamino)-2-phenyldiazenylbenzenesulfonic acid

InChI

InChI=1S/C14H15N3O3S/c1-17(2)12-8-9-13(14(10-12)21(18,19)20)16-15-11-6-4-3-5-7-11/h3-10H,1-2H3,(H,18,19,20)

InChI Key

OQZRLRCMRRMUBR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=C2)S(=O)(=O)O

Origin of Product

United States

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